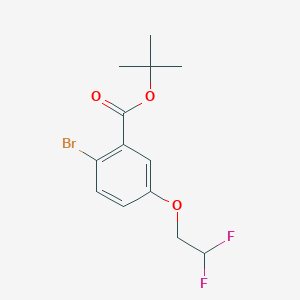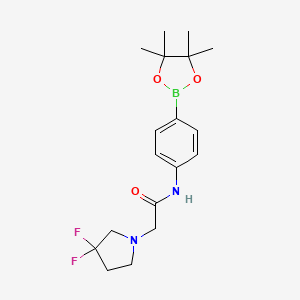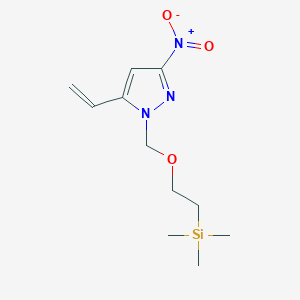
tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a difluoroethoxy substituent on a benzoate ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate typically involves the esterification of 2-bromo-5-(2,2-difluoroethoxy)benzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzoate ring can participate in oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or alcoholic solvents.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 2-bromo-5-(2,2-difluoroethoxy)benzoic acid and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-bromo-5-fluorobenzoate
- tert-Butyl 2-bromo-5-chlorobenzoate
- tert-Butyl 2-bromo-5-methylbenzoate
Comparison:
- Structural Differences: The presence of different substituents (fluoro, chloro, methyl) on the benzoate ring.
- Reactivity: The difluoroethoxy group in tert-Butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate imparts unique electronic effects, influencing its reactivity compared to similar compounds .
- Applications: While all these compounds are used as intermediates in organic synthesis, the specific substituents can affect their suitability for different applications in pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
Molekularformel |
C13H15BrF2O3 |
|---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-5-(2,2-difluoroethoxy)benzoate |
InChI |
InChI=1S/C13H15BrF2O3/c1-13(2,3)19-12(17)9-6-8(4-5-10(9)14)18-7-11(15)16/h4-6,11H,7H2,1-3H3 |
InChI-Schlüssel |
CAGPZSKZTPXQRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)



